
Nucc-390 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nucc-390 dihydrochloride is a novel and selective small-molecule agonist of the CXCR4 receptor. This compound has garnered significant attention due to its ability to induce internalization of CXCR4 receptors and promote nerve recovery after neurodegeneration . It is primarily used in scientific research to explore its potential therapeutic applications in neurodegenerative diseases and other conditions involving the CXCR4 receptor .
Preparation Methods
The synthesis of Nucc-390 dihydrochloride involves a series of chemical reactions designed to produce a high-purity compound. The synthetic route typically includes the following steps :
Formation of the core structure: The initial step involves the formation of the core indazole structure through a cyclization reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
the synthetic route described above can be scaled up for larger-scale production if needed .
Chemical Reactions Analysis
Nucc-390 dihydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions are intermediates that lead to the final this compound compound .
Scientific Research Applications
Nucc-390 dihydrochloride has a wide range of scientific research applications, including:
Neurodegenerative Diseases: It has been shown to promote the recovery of nerve function after neurodegeneration, making it a potential candidate for treating conditions such as Alzheimer’s disease and Parkinson’s disease.
Cancer Research: As a CXCR4 receptor agonist, this compound is used to study the role of CXCR4 in cancer metastasis and tumor growth.
Stem Cell Research: The compound is used to investigate the migration and differentiation of stem cells, which are influenced by CXCR4 signaling.
Immunology: This compound is utilized in studies exploring the role of CXCR4 in immune cell trafficking and inflammation.
Mechanism of Action
Nucc-390 dihydrochloride exerts its effects by binding to and activating the CXCR4 receptor, a G-protein coupled receptor involved in various physiological and pathological processes . Upon activation, the CXCR4 receptor undergoes internalization, leading to downstream signaling events that promote cell migration, survival, and proliferation . The compound’s ability to induce CXCR4 internalization and stimulate signaling pathways is crucial for its therapeutic potential in neurodegenerative diseases and other conditions .
Comparison with Similar Compounds
Properties
IUPAC Name |
piperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O.2ClH/c1-2-14-28-21-7-6-19(25-13-10-18-8-11-24-12-9-18)17-20(21)22(26-28)23(29)27-15-4-3-5-16-27;;/h8-9,11-12,19,25H,2-7,10,13-17H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYDQYPPGGIWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(CC(CC2)NCCC3=CC=NC=C3)C(=N1)C(=O)N4CCCCC4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
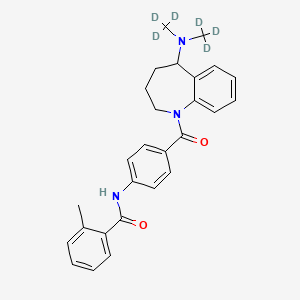
![[Leu15]-Gastrin I (human)](/img/structure/B10821309.png)


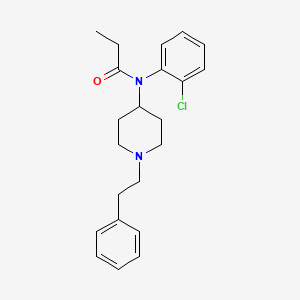

![1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide](/img/structure/B10821371.png)


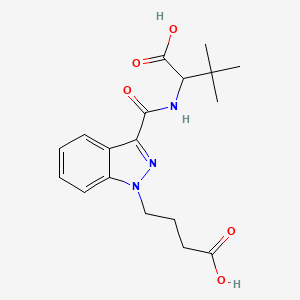
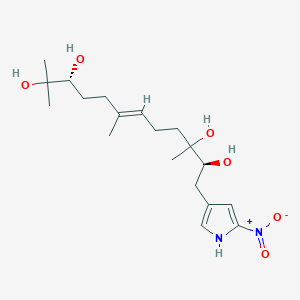
![1-methyl-N-[(1S,5R)-9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide](/img/structure/B10821415.png)
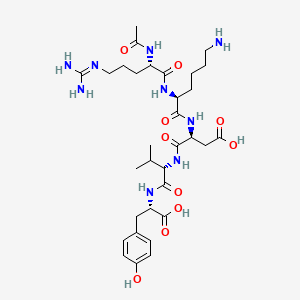
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B10821427.png)
